molecular formula C18H17NO5 B15241222 (Z)-2-Benzamido-3-(2,4-dimethoxyphenyl)acrylic acid

(Z)-2-Benzamido-3-(2,4-dimethoxyphenyl)acrylic acid

Cat. No.: B15241222
M. Wt: 327.3 g/mol
InChI Key: SVBJCKVSNBHCSZ-GDNBJRDFSA-N
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Description

(Z)-2-Benzamido-3-(2,4-dimethoxyphenyl)acrylic acid is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamido group and a dimethoxyphenyl group attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Benzamido-3-(2,4-dimethoxyphenyl)acrylic acid typically involves the condensation of 2,4-dimethoxybenzaldehyde with benzamide in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Benzamido-3-(2,4-dimethoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzamido and dimethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

(Z)-2-Benzamido-3-(2,4-dimethoxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.

    Medicine: It can be explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-Benzamido-3-(2,4-dimethoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: A related compound with similar structural features but lacking the acrylic acid moiety.

    3-Acetoxy-2-methylbenzamide: Another benzamide derivative with different substituents on the benzene ring.

Uniqueness

(Z)-2-Benzamido-3-(2,4-dimethoxyphenyl)acrylic acid is unique due to the presence of both benzamido and dimethoxyphenyl groups attached to an acrylic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

(Z)-2-benzamido-3-(2,4-dimethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C18H17NO5/c1-23-14-9-8-13(16(11-14)24-2)10-15(18(21)22)19-17(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20)(H,21,22)/b15-10-

InChI Key

SVBJCKVSNBHCSZ-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(/C(=O)O)\NC(=O)C2=CC=CC=C2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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